

An In-depth Technical Guide to 4-(Benzyloxy)-3-fluorophenol

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Compound of Interest

Compound Name: 4-(Benzyloxy)-3-fluorophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features of the **4-(Benzyloxy)-3-fluorophenol** molecule. It covers its chemical and physical properties, a plausible synthetic route, and explores its potential biological activities by examining structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Features

4-(Benzyloxy)-3-fluorophenol, with the chemical formula $C_{13}H_{11}FO_2$, is an aromatic organic compound. Its structure features a phenol ring substituted with a fluorine atom and a benzyloxy group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry research.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(Benzyloxy)-3-fluorophenol** is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and data for structurally similar molecules.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ FO ₂	PubChem[1]
Molecular Weight	218.22 g/mol	PubChem[1]
IUPAC Name	3-fluoro-4-(phenylmethoxy)phenol	PubChem[1]
CAS Number	81228-25-3	PubChem[1]
Melting Point	80-82 °C	ChemicalBook[2]
Boiling Point	Not experimentally determined.	ChemicalBook[3]
pKa	Not experimentally determined. (pKa of 3-fluorophenol is 9.29)	
Appearance	Solid (predicted)	
Solubility	Not experimentally determined. Likely soluble in organic solvents.	

Spectral Data

Detailed experimental spectral data for **4-(Benzyloxy)-3-fluorophenol** is not readily available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated:

- ¹H NMR:** Signals corresponding to the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a broad singlet for the phenolic hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.
- ¹³C NMR:** Resonances for the thirteen carbon atoms, including those of the two aromatic rings and the benzylic methylene carbon. The carbon attached to the fluorine atom will exhibit a large coupling constant.
- Infrared (IR) Spectroscopy:** Characteristic absorption bands for the O-H stretching of the phenol group (around 3200-3600 cm⁻¹), C-O stretching, aromatic C-H stretching, and C=C

stretching of the aromatic rings.

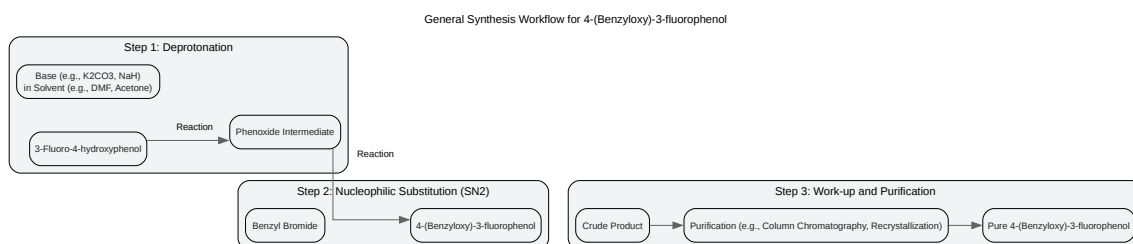
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at m/z 218.0743. Common fragmentation patterns would likely involve the loss of the benzyl group.

Synthesis and Experimental Protocols

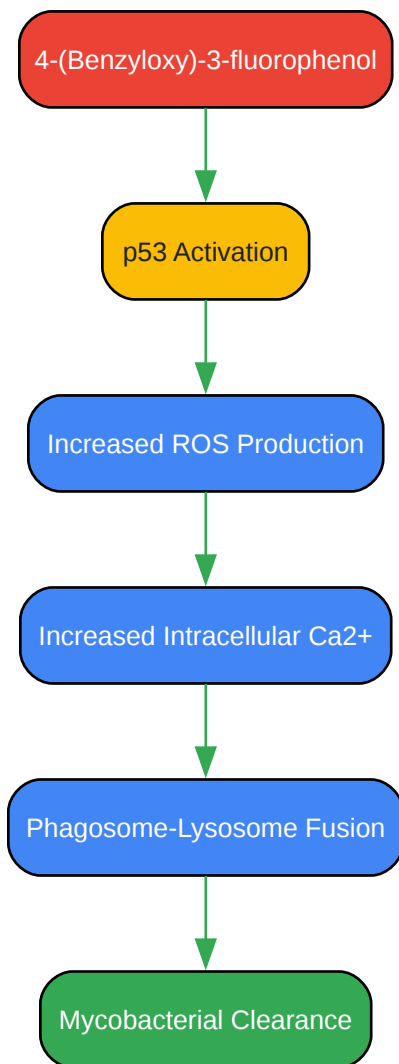
A detailed, step-by-step experimental protocol for the synthesis of **4-(Benzyloxy)-3-fluorophenol** is not explicitly described in a single source. However, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This method involves the reaction of a substituted phenol with an alkyl halide in the presence of a base.

General Synthetic Workflow

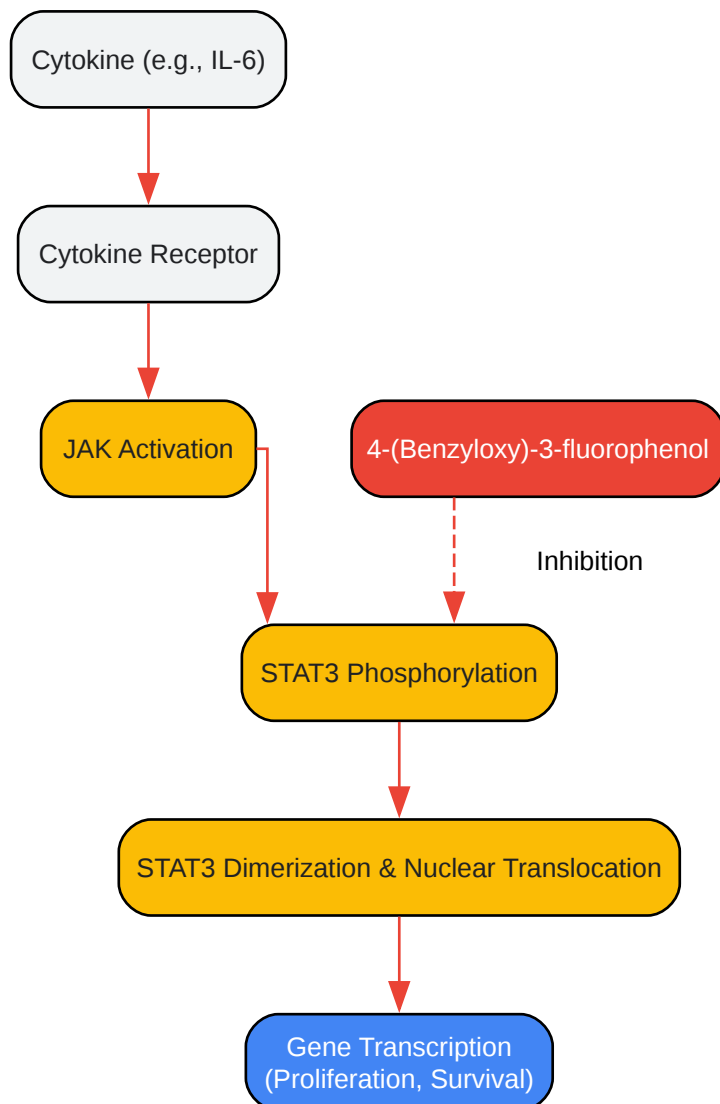
The synthesis of **4-(Benzyloxy)-3-fluorophenol** can be logically approached through a Williamson ether synthesis, starting from 3-fluoro-4-hydroxyphenol and benzyl bromide. The following diagram illustrates the general workflow.



Hypothesized p53-Mediated Antimycobacterial Pathway



Hypothesized Inhibition of the JAK/STAT Pathway



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